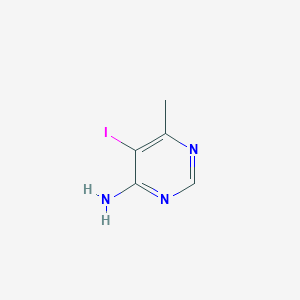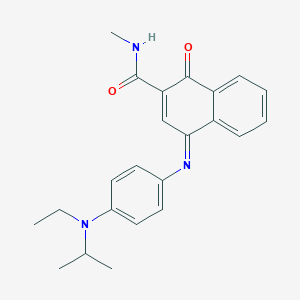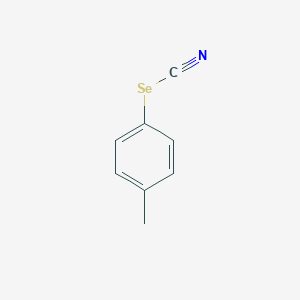
4-Methylphenyl selenocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylphenyl selenocyanate is an organic compound that belongs to the family of selenocyanates, which are known for their diverse biological activities. It is a white crystalline solid that is soluble in organic solvents and has a strong odor. This compound has gained significant attention from researchers due to its potential therapeutic applications in the treatment of various diseases.
Mechanism Of Action
The mechanism of action of 4-Methylphenyl selenocyanate is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the activation of various signaling pathways. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. The activation of signaling pathways can lead to changes in gene expression and cell behavior, which can ultimately result in the observed biological effects of this compound.
Biochemical And Physiological Effects
4-Methylphenyl selenocyanate has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune responses. It has also been shown to have antioxidant properties, which can help to protect cells from oxidative stress. Additionally, this compound has been shown to have anti-inflammatory properties, which can help to reduce inflammation in various diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Methylphenyl selenocyanate in lab experiments is its diverse biological activities, which make it a promising candidate for the development of new therapeutic agents. Additionally, its relatively simple synthesis method and low cost make it an attractive compound for researchers. However, one of the main limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in vivo.
Future Directions
There are several future directions for the study of 4-Methylphenyl selenocyanate, including the development of new synthetic methods for this compound, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo, which will be important for its future clinical use.
Synthesis Methods
The synthesis of 4-Methylphenyl selenocyanate can be achieved through several methods, including the reaction of 4-methylphenyl isothiocyanate with selenium dioxide in the presence of a catalyst, or the reaction of 4-methylphenyl isocyanate with hydrogen selenocyanate. The yield of this compound varies depending on the method used, but it can be optimized through the use of appropriate reaction conditions.
Scientific Research Applications
4-Methylphenyl selenocyanate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. Several studies have reported that this compound can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to inhibit the replication of herpes simplex virus and human immunodeficiency virus.
properties
CAS RN |
21856-93-9 |
|---|---|
Product Name |
4-Methylphenyl selenocyanate |
Molecular Formula |
C8H7NSe |
Molecular Weight |
196.12 g/mol |
IUPAC Name |
(4-methylphenyl) selenocyanate |
InChI |
InChI=1S/C8H7NSe/c1-7-2-4-8(5-3-7)10-6-9/h2-5H,1H3 |
InChI Key |
BETLDDIJAHKDRN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)[Se]C#N |
Canonical SMILES |
CC1=CC=C(C=C1)[Se]C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



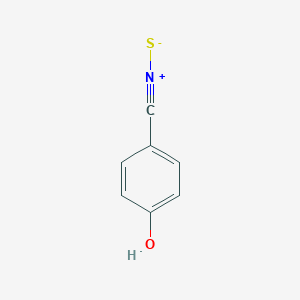
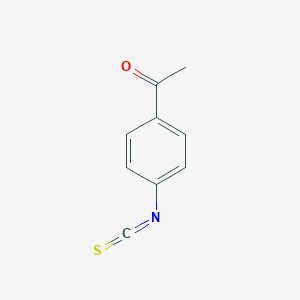
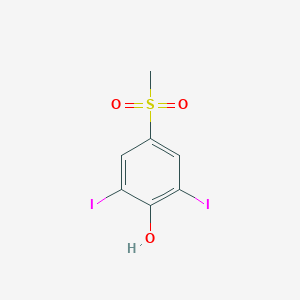
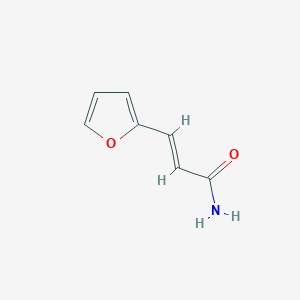
![Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B186481.png)
![2-[(4-Nitrobenzoyl)amino]propanoic acid](/img/structure/B186485.png)
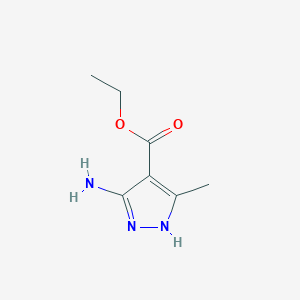
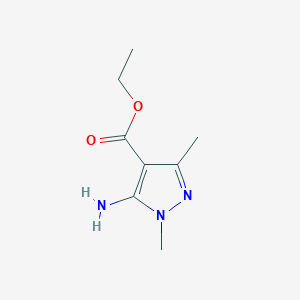
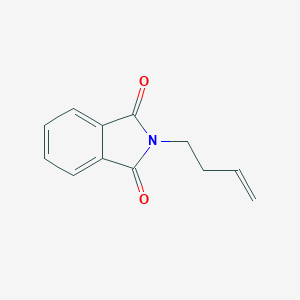
![2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B186492.png)
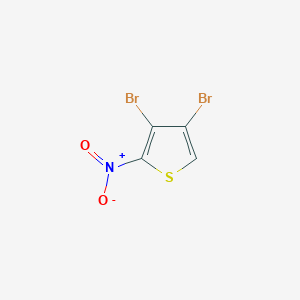
![Thieno[2,3-c][1,6]naphthyridine](/img/structure/B186497.png)
